
rac-trans-1-Deshydroxy Rasagiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of rac-trans-1-Deshydroxy Rasagiline involves several steps. One notable method is the dynamic kinetic resolution of racemic 1-aminoindan catalyzed by immobilized Candida antarctica lipase B (CALB) together with a palladium racemization catalyst . This process can be conducted on a large scale and involves the use of solvents like toluene and reagents such as palladium nanoparticles entrapped in aluminum hydroxide .
化学反応の分析
rac-trans-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indanamine structure .
科学的研究の応用
rac-trans-1-Deshydroxy Rasagiline has several scientific research applications. It is primarily used in the study of Parkinson’s disease due to its ability to inhibit monoamine oxidase type B . Additionally, it has been used in research related to neuroprotection and the rescue of dopamine neurons from cell death . Its applications extend to chemistry, biology, and medicine, where it serves as a valuable tool in understanding neurodegenerative diseases .
作用機序
The mechanism of action of rac-trans-1-Deshydroxy Rasagiline involves the irreversible inhibition of monoamine oxidase type B (MAO-B) . This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps alleviate the symptoms of Parkinson’s disease . The compound’s molecular targets include MAO-B enzymes, and its pathways involve the regulation of dopamine metabolism .
類似化合物との比較
rac-trans-1-Deshydroxy Rasagiline is similar to other monoamine oxidase inhibitors like Selegiline and Rasagiline . it is unique in its specific structural modifications, which may confer different pharmacokinetic properties and efficacy . Similar compounds include Selegiline, which also inhibits MAO-B but has different metabolic pathways and side effects .
生物活性
Rac-trans-1-Deshydroxy Rasagiline is a derivative of Rasagiline, a well-known monoamine oxidase B (MAO-B) inhibitor used primarily in the treatment of Parkinson's disease (PD). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Rasagiline is a propargylamine derivative that selectively inhibits MAO-B, which plays a significant role in the metabolism of dopamine. The structural modification leading to this compound involves the removal of the hydroxy group, which may influence its pharmacological properties.
Table 1: Structural Comparison
Compound | Structure | MAO-B Inhibition | Therapeutic Use |
---|---|---|---|
Rasagiline | Rasagiline Structure | Yes | Parkinson's Disease |
This compound | Deshydroxy Structure | Unknown | Potentially Parkinson's Disease |
Rasagiline and its derivatives exert their effects primarily through the inhibition of MAO-B, leading to increased levels of dopamine in the brain. This mechanism is crucial for alleviating symptoms in PD patients. The biological activity of this compound may vary based on its binding affinity to MAO-B compared to its parent compound.
Neuroprotective Effects
Research suggests that Rasagiline has neuroprotective properties beyond MAO-B inhibition. It may also exert antioxidant effects and modulate neuroinflammatory pathways, which could be relevant for this compound as well. Studies indicate that these mechanisms may help protect dopaminergic neurons from degeneration.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is yet to be fully elucidated. However, studies on Rasagiline indicate that it is rapidly absorbed and reaches peak plasma concentrations within a few hours post-administration. The elimination half-life allows for once-daily dosing, which is advantageous for patient compliance.
Comparative Studies
Comparative studies between Rasagiline and other MAO-B inhibitors like Selegiline reveal that Rasagiline has a more favorable side effect profile and does not produce amphetamine metabolites, which may also apply to this compound due to its structural similarities .
特性
IUPAC Name |
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。